1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-15-2-1-4-17(15)5-3-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJXTPGONVMPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of 1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, the most straightforward disconnection is at the N-C bond, which links the pyrrolidinone ring to the adamantylethyl side chain.
This primary disconnection (Route A) identifies pyrrolidin-2-one and a suitable 2-(1-adamantyl)ethyl electrophile (where X is a leaving group like Br, I, or OTs) as the key synthons. This approach relies on a well-established N-alkylation reaction, which is a common and efficient method for forming C-N bonds.
An alternative disconnection (Route B) involves breaking a bond within the pyrrolidinone ring itself. This transforms the cyclic lactam into a linear precursor, specifically a γ-amino acid derivative. This pathway suggests a synthesis wherein the adamantylethyl moiety is introduced first onto a four-carbon chain, followed by an intramolecular cyclization to form the target lactam.

This analysis highlights two convergent synthetic strategies, allowing for flexibility in the choice of starting materials and reaction conditions.
Strategies for the Construction of the Pyrrolidinone Heterocycle
The pyrrolidin-2-one (γ-lactam) core is a prevalent structural motif in many biologically active compounds and serves as a crucial building block in organic synthesis. Numerous methods have been developed for its construction.
Intramolecular Cyclization Approaches to the Pyrrolidinone Ring
Intramolecular cyclization is one of the most direct and fundamental methods for synthesizing pyrrolidinones. This strategy typically involves the formation of the amide bond from a linear precursor containing an amine and a carboxylic acid derivative separated by a four-carbon chain. researchgate.net
A common approach is the thermal dehydration and cyclization of γ-aminobutyric acid (GABA). High temperatures are used to drive off water and promote the formation of the five-membered lactam ring. Similarly, γ-amino esters can be cyclized under various conditions to yield pyrrolidin-2-one. Another powerful method is the intramolecular C-H amination, where a dirhodium catalyst can facilitate nitrene insertion into sp³ C-H bonds to form the pyrrolidine (B122466) ring from suitable precursors. organic-chemistry.org
These methods are advantageous due to the wide availability of linear starting materials and the robustness of the cyclization reactions. researchgate.netorganic-chemistry.org
Annulation Reactions for Pyrrolidinone Formation
Annulation and cycloaddition reactions represent more sophisticated strategies for constructing the pyrrolidinone ring system, often providing high levels of stereocontrol. rsc.org These methods build the ring by combining two or more smaller components in a single, often concerted, step.
One of the most powerful techniques is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene or alkyne. osaka-u.ac.jp This approach allows for the creation of highly substituted pyrrolidines, which can then be converted to pyrrolidinones. rsc.orgosaka-u.ac.jp Another strategy involves the reaction of donor-acceptor cyclopropanes with primary amines. mdpi.com This method proceeds through a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring by the amine, followed by an in-situ lactamization to form the 1,5-substituted pyrrolidin-2-one structure. mdpi.com
These strategies are particularly valuable for accessing complex pyrrolidinone derivatives with specific substitution patterns and stereochemistry. rsc.org
Modifications of Pre-existing Pyrrolidinone Systems
Pyrrolidinone derivatives can also be synthesized by modifying readily available chiral precursors. A prime example is the use of S-pyroglutamic acid, a natural chiral synthon derived from glutamic acid. nih.gov This starting material already contains the desired pyrrolidinone core. Chemical modifications, such as the reduction of the carboxylic acid group followed by further functionalization, allow for the synthesis of a wide array of chiral pyrrolidinone derivatives. nih.govnih.gov
This approach is particularly advantageous for the synthesis of enantiomerically pure compounds, as the stereocenter from the starting material is retained throughout the synthetic sequence. nih.gov
Methodologies for the Introduction of the 1-Adamantylethyl Moiety
The introduction of the bulky and lipophilic 1-adamantylethyl group is a critical step in the synthesis of the target molecule. This is most commonly achieved through an alkylation reaction at the nitrogen atom of the pyrrolidinone ring.
Alkylation Reactions at the Pyrrolidinone Nitrogen
The direct N-alkylation of pyrrolidin-2-one is the most convergent and widely used method for synthesizing N-substituted derivatives. rdd.edu.iq This reaction involves the deprotonation of the pyrrolidinone nitrogen, which has an acidic proton (pKa ≈ 24 in DMSO), using a strong base to form a nucleophilic amide anion. This anion then displaces a leaving group on an appropriate electrophile, in this case, a 2-(1-adamantyl)ethyl derivative.
The general reaction scheme is as follows:

The success of this reaction depends on the choice of base, solvent, and the nature of the leaving group on the adamantyl electrophile. Strong bases are required to achieve complete deprotonation of the lactam.
Below is an interactive table summarizing typical conditions for N-alkylation reactions of lactams, which are applicable to the synthesis of the target compound.
| Base | Solvent | Electrophile Leaving Group (X) | Typical Temperature | Reference |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | -Br, -I | Reflux | evitachem.com |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | -Br, -OTs | Room Temp to 80 °C | rdd.edu.iq |
| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | -Cl, -Br | Room Temp to Reflux | General Knowledge |
| Potassium bis(trimethylsilyl)amide (KHMDS) | Tetrahydrofuran (THF) | -Br, -OTf | -78 °C to Room Temp | General Knowledge |
The adamantyl moiety's steric bulk does not typically hinder the reaction at the nitrogen atom, making this a reliable and efficient method for the final synthetic step.
Coupling Reactions Involving Adamantyl Precursors
The formation of the carbon framework of the adamantylethyl side chain often utilizes coupling reactions. While direct palladium-catalyzed cross-coupling reactions are more commonly associated with forming C-C bonds involving sp² or sp-hybridized carbons, adaptations for sp³-hybridized carbons exist. Adamantyl-containing phosphine (B1218219) ligands have been developed to enhance the efficacy of palladium-catalyzed cross-coupling reactions, which could theoretically be applied to construct the ethyl linker.
However, a more direct and common approach for attaching the pre-formed adamantylethyl group involves nucleophilic substitution reactions. These are not typically classified as "coupling reactions" in the metallic catalysis sense but are fundamental to forming the final C-N bond.
Functionalization of Adamantane (B196018) Derivatives and Subsequent Linker Formation
The rigid and thermodynamically stable structure of adamantane allows for selective functionalization, primarily at its four equivalent tertiary bridgehead positions. This initial functionalization is the critical first step toward building the ethyl linker.
Bridgehead Functionalization: Direct functionalization of adamantane's strong C-H bonds can be achieved through radical-based reactions. These methods can introduce various functional groups, providing a starting point for linker synthesis. Common functionalization strategies include:
Halogenation: Bromination of adamantane can be performed to yield 1-bromoadamantane. The selectivity for the tertiary bridgehead position over the secondary methylene (B1212753) positions is a key advantage.
Carboxylation: Adamantane can be converted to 1-adamantanecarboxylic acid.
Hydroxylation: Direct or indirect methods can yield 1-adamantanol.
Elaboration to the Ethyl Linker: Once a functional group is installed at the bridgehead position, it can be elaborated into the 2-(1-adamantyl)ethyl moiety. For example, 1-adamantanecarboxylic acid can be reduced to 1-adamantylmethanol. This alcohol can then be converted into a halide or, more effectively, into a sulfonate ester like a tosylate or mesylate. These sulfonate esters are excellent leaving groups for subsequent nucleophilic substitution reactions. The conversion of the alcohol to a tosylate does not affect the stereochemistry of the carbon backbone.
| Precursor | Functionalization Reaction | Product |
| Adamantane | Bromination | 1-Bromoadamantane |
| Adamantane | Carboxylation | 1-Adamantanecarboxylic acid |
| 1-Adamantanecarboxylic acid | Reduction | 1-Adamantylmethanol |
| 1-Adamantylmethanol | Tosylation | 1-Adamantylmethan-1-yl tosylate |
Total Synthesis Approaches to this compound and Related Analogues
The total synthesis of the target compound is most logically achieved by connecting the two main fragments: the adamantylethyl group and the pyrrolidin-2-one ring. Two primary disconnection approaches stand out: N-alkylation and reductive amination.
Approach 1: N-Alkylation of Pyrrolidin-2-one
This is arguably the most direct approach. It involves the reaction of a pre-formed 2-(1-adamantyl)ethyl electrophile with the nitrogen atom of pyrrolidin-2-one (also known as γ-butyrolactam).
Preparation of the Adamantyl Electrophile: Starting from 1-adamantanol, the corresponding 2-(1-adamantyl)ethanol can be prepared. This alcohol is then converted into a more reactive species. Conversion to 2-(1-adamantyl)ethyl tosylate or a halide (e.g., bromide or iodide) makes the ethyl group susceptible to nucleophilic attack.
N-Alkylation: The nitrogen of the pyrrolidin-2-one is deprotonated with a strong base (e.g., sodium hydride, potassium hydroxide) to form the corresponding lactam salt. This anionic species then acts as a nucleophile, attacking the electrophilic carbon of the 2-(1-adamantyl)ethyl tosylate or halide in a classic SN2 reaction to form the desired C-N bond. This method is a common strategy for preparing N-substituted amides and lactams.
Approach 2: Reductive Amination followed by Cyclization
This pathway involves forming the C-N bond before the pyrrolidinone ring is closed.
Preparation of Precursors: This route requires 2-(1-adamantyl)acetaldehyde and a suitable four-carbon amine precursor, such as 4-aminobutanoic acid (GABA) or its ester derivatives.
Reductive Amination: The aldehyde and the amine are condensed to form an intermediate imine, which is then reduced in situ to form N-(2-(1-adamantyl)ethyl)-4-aminobutanoic acid. Common reducing agents for this one-pot reaction include sodium cyanoborohydride or sodium triacetoxyborohydride.
Lactamization: The resulting amino acid is then cyclized to form the five-membered pyrrolidinone ring. This intramolecular condensation (lactamization) is typically induced by heat or acid catalysis, eliminating a molecule of water.
A variation involves the direct reaction of 2-(1-adamantyl)ethylamine with γ-butyrolactone (GBL) at high temperatures (200-300°C), which can also yield N-substituted pyrrolidin-2-ones.
Precursor Synthesis and Starting Material Chemistry
The success of the total synthesis hinges on the efficient preparation of the key precursors.
Synthesis of Adamantyl Precursors:
2-(1-Adamantyl)ethanol: This can be synthesized from 1-adamantaneacetic acid via reduction, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄). 1-Adamantaneacetic acid itself can be prepared from 1-bromoadamantane.
2-(1-Adamantyl)ethylamine: This primary amine can be prepared by the reduction of 2-(1-adamantyl)acetonitrile or via the Curtius or Hofmann rearrangement of a suitable carboxylic acid derivative.
Synthesis of Pyrrolidin-2-one Precursors:
Pyrrolidin-2-one (γ-Butyrolactam): This is a widely available commercial chemical. It can be synthesized in the lab via the lactamization of γ-aminobutyric acid (GABA). Another common industrial preparation involves the reaction of γ-butyrolactone (GBL) with ammonia. GBL itself is a valuable intermediate that can be produced from precursors like 2-acetyl-gamma-butyrolactone.
| Final Compound Fragment | Key Precursor | Synthesis of Precursor |
| Adamantylethyl moiety | 2-(1-Adamantyl)ethyl tosylate | Reduction of 1-adamantaneacetic acid to the alcohol, followed by tosylation. |
| Adamantylethyl moiety | 2-(1-Adamantyl)ethylamine | Reduction of 1-adamantaneacetonitrile. |
| Pyrrolidinone ring | Pyrrolidin-2-one | Lactamization of γ-aminobutyric acid or reaction of γ-butyrolactone with ammonia. |
Investigation of Reaction Mechanisms and Stereochemical Control in Synthetic Routes
Reaction Mechanisms: The key bond-forming step in the most direct synthetic route is the N-alkylation of the pyrrolidin-2-one anion. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated lactam nitrogen acts as the nucleophile, and the terminal carbon of the adamantylethyl tosylate is the electrophilic center. The tosylate group is an excellent leaving group, facilitating the reaction.
A potential side reaction in the alkylation of lactams is O-alkylation, which would lead to the formation of a 2-(2-(1-adamantyl)ethoxy)-1-pyrroline isomer. The regioselectivity (N- vs. O-alkylation) can be influenced by factors such as the counter-ion of the lactam salt, the solvent, and the nature of the electrophile. Generally, N-alkylation is favored under many standard conditions.
The mechanism of reductive amination involves two main stages: the formation of an imine or iminium ion from the carbonyl compound and the amine, followed by the reduction of this intermediate by a hydride source. The reaction is typically carried out in a one-pot fashion.
Stereochemical Control: The target molecule, this compound, is achiral. The adamantane cage, when substituted only at the C1 position with an achiral group, possesses a high degree of symmetry and lacks any stereocenters. The pyrrolidin-2-one ring is also achiral.
However, stereochemical considerations would become paramount if a substituted (chiral) pyrrolidinone precursor were used. For example, if (S)-3-hydroxypyrrolidin-2-one were used as the starting material, the stereocenter at the C3 position would need to be preserved throughout the synthesis. In the N-alkylation pathway, the reaction occurs at the nitrogen atom and does not involve the chiral center, so the stereochemistry would be retained. Similarly, in remote functionalization strategies involving hydrocarbons, achieving high stereocontrol often depends on a multitude of energetically accessible equilibria that favor a specific reactive pathway. While not directly applicable to the achiral target molecule, these principles are crucial in the synthesis of more complex, chiral analogues.
Advanced Structural Elucidation and Spectroscopic Characterization
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, the precise arrangement of atoms in 1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one can be determined.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the adamantyl cage, the ethyl linker, and the pyrrolidinone ring.
Adamantyl Protons: The highly symmetrical adamantyl group results in overlapping signals in the upfield region of the spectrum. The 15 protons of the adamantyl cage typically appear as a set of broad multiplets or singlets between approximately 1.50 and 2.00 ppm. The six protons on the secondary carbons (CH₂) adjacent to the quaternary carbons appear at a distinct chemical shift from the nine protons on the tertiary (CH) and other secondary carbons.
Ethyl Linker Protons: The two methylene (B1212753) groups of the ethyl bridge give rise to two distinct signals. The protons closer to the adamantyl group (α-CH₂) and those closer to the pyrrolidinone nitrogen (β-CH₂) would likely appear as triplets, assuming coupling to each other. The β-CH₂ protons, being adjacent to the electronegative nitrogen atom, are expected to be deshielded and resonate at a lower field (further downfield) compared to the α-CH₂ protons.
Pyrrolidinone Ring Protons: The three methylene groups of the pyrrolidinone ring produce characteristic signals. The protons adjacent to the carbonyl group are the most deshielded within the ring system, followed by the protons adjacent to the nitrogen atom. These typically appear as multiplets due to geminal and vicinal coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Adamantyl-CH | ~1.75 | Broad multiplet | 3H |
| Adamantyl-CH₂ | ~1.60-1.70 | Broad multiplet | 12H |
| N-CH₂-CH₂-Adamantyl | ~1.50 | Triplet | 2H |
| N-CH₂-CH₂-Adamantyl | ~3.40 | Triplet | 2H |
| Pyrrolidinone-CH₂ (C3) | ~2.05 | Multiplet | 2H |
| Pyrrolidinone-CH₂ (C4) | ~2.40 | Triplet | 2H |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton.
Adamantyl Carbons: The adamantane (B196018) cage shows characteristic signals for its quaternary, tertiary (CH), and secondary (CH₂) carbons in the aliphatic region of the spectrum, typically between 28 and 40 ppm.
Ethyl Linker Carbons: The two carbons of the ethyl bridge will appear as distinct signals in the aliphatic region. The carbon attached to the nitrogen atom will be shifted downfield relative to the carbon adjacent to the adamantyl group.
Pyrrolidinone Ring Carbons: The spectrum will show three signals for the aliphatic carbons of the pyrrolidinone ring and a distinct, highly deshielded signal for the carbonyl carbon (C=O) typically appearing around 175 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Adamantyl-C (quaternary) | ~38.0 |
| Adamantyl-CH | ~28.5 |
| Adamantyl-CH₂ | ~36.5 |
| N-CH₂-C H₂-Adamantyl | ~32.0 |
| N-C H₂-CH₂-Adamantyl | ~45.0 |
| Pyrrolidinone-C=O (C2) | ~175.0 |
| Pyrrolidinone-CH₂ (C3) | ~31.0 |
| Pyrrolidinone-CH₂ (C4) | ~18.0 |
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. sdsu.edu Key correlations would be observed between the adjacent methylene groups of the ethyl linker and among the coupled protons within the pyrrolidinone ring. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). emerypharma.com It allows for the definitive assignment of carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This information is valuable for determining the three-dimensional conformation of the molecule in solution.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.
C=O Stretching: The most prominent and characteristic band in the spectrum is the strong absorption due to the carbonyl (amide C=O) group of the pyrrolidinone ring, expected in the region of 1670-1700 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching vibrations from the numerous CH₂ and CH groups of the adamantyl, ethyl, and pyrrolidinone moieties will cause strong absorptions in the 2850-3000 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of the tertiary amide is expected to appear in the 1200-1300 cm⁻¹ range.
Table 3: Key IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Amide) | Stretch | 1670 - 1700 | Strong |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Strong |
| CH₂ | Bend (Scissoring) | ~1465 | Medium |
Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Adamantyl Cage Vibrations: The symmetric C-C bond vibrations of the rigid and highly symmetric adamantane skeleton are expected to produce sharp and characteristic signals in the Raman spectrum, contributing to a unique molecular fingerprint.
C=O Stretching: The carbonyl stretch is also Raman active and would appear in a similar region as in the IR spectrum.
C-H Stretching: The C-H stretching modes are also observable in the Raman spectrum, complementing the data obtained from IR spectroscopy.
The combination of these spectroscopic techniques allows for a complete and unambiguous characterization of the structure of this compound.
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| Adamantane |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
No experimental mass spectrum or detailed fragmentation analysis for this compound has been found in published literature. While general fragmentation patterns for adamantane and pyrrolidinone derivatives are known, a specific analysis for the target compound is unavailable. chemguide.co.uknih.gov For instance, adamantane typically fragments to a stable adamantyl cation (m/z 135), and pyrrolidinones show characteristic cleavages around the amide bond, but the exact pattern for the combined molecule is not documented. nih.govresearchgate.net
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
A crystal structure for this compound has not been deposited in crystallographic databases. Therefore, precise, experimentally determined data on its solid-state conformation, bond lengths, bond angles, torsion angles, and intermolecular interactions are not available. nih.govnih.govresearchgate.net
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Without a solved crystal structure, it is impossible to provide a data table of specific bond lengths, angles, and torsion angles for this molecule.
Analysis of Intermolecular Interactions and Crystal Lattices
An analysis of the crystal lattice and specific intermolecular interactions (such as hydrogen bonds or van der Waals forces) cannot be performed without crystallographic data.
Conformational Analysis in the Crystalline State
The preferred conformation of the molecule in its solid state, including the puckering of the pyrrolidinone ring and the orientation of the adamantyl group relative to the rest of the molecule, remains undetermined without X-ray crystallography results.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No specific UV-Vis absorption spectrum for this compound is available in the searched literature. The pyrrolidin-2-one moiety contains a carbonyl group, which would be expected to exhibit a weak n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength. libretexts.orguobabylon.edu.iq The adamantyl group, being a saturated hydrocarbon, is not expected to contribute to absorption in the 200-800 nm range. However, without experimental data, the exact absorption maxima (λmax) and molar absorptivity coefficients cannot be reported.
Due to the absence of this specific scientific data, generating the requested article with the required level of detail and accuracy is not feasible.
Theoretical and Computational Chemical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations are fundamental in computational chemistry for understanding the electronic structure and geometry of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic energy and wavefunction of a system. From this, a wide range of molecular properties can be derived. Geometry optimization is a key process where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. Instead of the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly. For a molecule like 1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one, DFT studies would typically be used to calculate ground state properties. This includes optimizing the molecular geometry to find the most stable conformation, determining the electronic energy, and calculating the distribution of electron density and electrostatic potential. These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without including experimental data. These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC), provide a rigorous description of the electronic structure. However, they are computationally very demanding, especially for larger molecules.
Semi-empirical methods offer a faster, albeit less accurate, alternative. They are also based on the Hartree-Fock formalism but incorporate several approximations and use parameters derived from experimental data to simplify the calculations. Methods like AM1, PM3, or the more recent OMx series are suitable for very large molecules where ab initio or DFT methods would be computationally prohibitive. These methods could be used to provide a preliminary description of the electronic structure of this compound.
Conformational Analysis and Exploration of Potential Energy Surfaces
The adamantyl, ethyl, and pyrrolidinone components of the molecule are connected by single bonds, allowing for rotation and giving rise to various spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, a potential energy surface (PES) can be mapped out. This surface reveals the low-energy conformations (local minima) and the energy barriers (transition states) between them. Such an analysis for this compound would identify its most stable conformers and provide insight into its flexibility, which is crucial for understanding its interactions with other molecules.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. For this compound, an MD simulation could model its dynamic behavior, showing how its conformation fluctuates at a given temperature. Furthermore, by including solvent molecules (e.g., water) in the simulation box, the effects of solvation can be studied explicitly. This would provide a detailed picture of how the solvent organizes around the solute and influences its conformational preferences and dynamic behavior.
Analysis of Non-Covalent Interactions using Quantum Theory of Atoms In Molecules (QTAIM) and Hirshfeld Surface Analysis
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining the structure and properties of molecular systems in the solid state.
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to define atoms and the bonds between them. It can identify and characterize non-covalent interactions by locating bond critical points (BCPs) in the electron density between interacting atoms. The properties at these BCPs, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of these interactions.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule, which is then used to compute the chemical shifts relative to a standard reference. Comparing calculated shifts with experimental data can help confirm the structure and assign signals in complex spectra.
Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed to find the normal modes of vibration. The calculated frequencies and their intensities can be compared to experimental spectra to aid in the assignment of vibrational bands to specific motions of the atoms, such as C-H stretches or the C=O stretch of the pyrrolidinone ring.
Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic excitations. These energies correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The results can be used to predict the electronic absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.
Molecular Docking and Ligand-Receptor Interaction Studies
Due to the absence of specific molecular docking studies for this compound in the available scientific literature, this section will explore the theoretical interaction patterns of this compound based on the known properties of its constituent moieties: the adamantyl group and the pyrrolidin-2-one ring. The insights are drawn from computational studies on analogous structures containing these fragments.
The bulky and highly lipophilic adamantyl cage is known to play a significant role in the binding of ligands to receptors primarily through hydrophobic and van der Waals interactions. Its rigid, diamondoid structure allows it to fit into hydrophobic pockets within a receptor's binding site, displacing water molecules and leading to a favorable entropic contribution to the binding affinity. In silico studies on various adamantane (B196018) derivatives consistently highlight the importance of these hydrophobic interactions in anchoring the ligand to the receptor. For instance, in studies of adamantane derivatives targeting the sigma-2 receptor, the adamantyl moiety is often observed to occupy a hydrophobic region of the active site.
The pyrrolidin-2-one moiety, a five-membered lactam, introduces a polar element to the molecule. The carbonyl oxygen of the pyrrolidin-2-one ring is a potential hydrogen bond acceptor. In a receptor's active site, this oxygen atom could form hydrogen bonds with amino acid residues that can act as hydrogen bond donors, such as serine, threonine, or tyrosine. Molecular docking studies on other pyrrolidin-2-one derivatives have demonstrated the capability of the carbonyl group to engage in such interactions, which are crucial for the orientation and stabilization of the ligand-receptor complex.
The ethyl linker connecting the adamantyl and pyrrolidin-2-one groups provides conformational flexibility, allowing the two key moieties to adopt an optimal orientation within the receptor's binding site to maximize their interactions.
Hypothetical Interaction Patterns
Based on the characteristics of its components, the theoretical interaction of this compound with a hypothetical receptor active site can be broken down as follows:
Primary Anchor (Hydrophobic): The adamantyl group is expected to be the primary anchor, inserting into a deep, non-polar pocket of the receptor. This interaction would be driven by the hydrophobic effect.
Directional Interaction (Polar): The pyrrolidin-2-one ring would likely be positioned closer to the more polar regions of the active site, where its carbonyl oxygen can form specific hydrogen bonds with suitable amino acid residues.
Conformational Adaptation: The ethyl linker allows the molecule to bend and rotate, facilitating an induced-fit mechanism where both the ligand and the receptor may undergo conformational changes to achieve a more stable binding state.
Illustrative Data from Analogous Compounds
To provide a more concrete example of potential interactions, the following table summarizes findings from a molecular docking study of an adamantane-linked 1,2,4-triazole (B32235) derivative with the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) active site. While not the exact target compound, these findings illustrate the types of interactions the adamantyl moiety can participate in.
| Interacting Residue | Interaction Type | Distance (Å) |
| SER170 | Hydrogen Bond | 2.1 |
| TYR183 | Hydrogen Bond | 2.3 |
| LEU126 | Hydrophobic | 3.5 |
| VAL180 | Hydrophobic | 3.8 |
| TRP228 | Hydrophobic | 4.1 |
This table is illustrative and based on data for a structurally related adamantane derivative, not this compound.
In this example, the molecule forms key hydrogen bonds via its heterocyclic part, while the adamantane group is stabilized by hydrophobic contacts with several residues. A similar pattern of dual hydrophobic and polar interactions would be anticipated for this compound.
The following table outlines the potential interactions for the key structural components of this compound based on theoretical considerations and data from related compounds.
| Molecular Fragment | Potential Interacting Residues | Type of Interaction |
| Adamantyl Group | Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan | Hydrophobic, van der Waals |
| Pyrrolidin-2-one (Carbonyl O) | Serine, Threonine, Tyrosine, Asparagine, Glutamine | Hydrogen Bond (Acceptor) |
| Ethyl Linker | - | Provides conformational flexibility |
Chemical Reactivity, Derivatization, and Analog Synthesis
Chemical Transformations and Reactivity Profiles of the Pyrrolidinone Ring System
The pyrrolidin-2-one (or γ-lactam) ring is a stable amide functional group but can undergo several chemical transformations. Its reactivity is primarily centered on the amide bond and the adjacent methylene (B1212753) carbons.
Amide Bond Hydrolysis : The lactam ring can be opened through hydrolysis under strong acidic or basic conditions to yield the corresponding γ-amino acid, 4-(2-(1-adamantyl)ethylamino)butanoic acid. This reaction, however, typically requires harsh conditions, highlighting the general stability of the pyrrolidinone moiety.
Reduction of the Carbonyl Group : The amide carbonyl can be reduced to a methylene group to form the corresponding pyrrolidine (B122466) derivative, 1-[2-(1-Adamantyl)ethyl]pyrrolidine. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). nih.govresearchgate.net The reaction conditions can sometimes lead to different products; for instance, partial reduction of N-substituted pyrrolidinones with a quarter molar equivalent of LiAlH₄ has been reported to yield dimeric structures. nih.gov
Reactions at the α-Carbon : The carbons adjacent to the carbonyl group can be functionalized, although this is less common for N-substituted pyrrolidinones without activating groups.
N-Dealkylation : While the N-C bond is generally stable, certain oxidative or reductive conditions could potentially cleave the adamantylethyl substituent from the pyrrolidinone nitrogen, though this is not a common or facile reaction.
The table below summarizes key reactions of the N-substituted pyrrolidinone ring.
| Reaction Type | Reagents & Conditions | Product Type |
| Amide Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH), heat | γ-amino acid |
| Carbonyl Reduction | Lithium aluminum hydride (LiAlH₄) in THF | Pyrrolidine |
| Polymerization | Basic conditions (ring-opening polymerization) | Polyamide (Nylon 4 analog) |
Functionalization Strategies on the Adamantane (B196018) Moiety
The adamantane cage is a saturated hydrocarbon, but its unique structure with tertiary (bridgehead) and secondary (methylene bridge) carbons allows for specific functionalization, primarily through radical or carbocationic intermediates. nih.govrsc.org The bridgehead positions are generally more reactive.
Direct C–H Functionalization : This is a powerful strategy for introducing functional groups directly onto the adamantane cage. nih.govgoogle.com Methods involving photoredox and hydrogen atom transfer (HAT) catalysis can achieve selective alkylation at the tertiary C–H bonds. google.comresearchgate.netrdd.edu.iq For instance, adamantane can be alkylated with various electron-deficient alkenes with high regioselectivity for the bridgehead position. nih.gov
Halogenation : Adamantane readily undergoes bromination at the bridgehead positions. rsc.org Reaction with elemental bromine can yield 1-bromoadamantane, and the use of a Lewis acid catalyst can lead to multi-brominated derivatives. rsc.org These halogenated intermediates are versatile precursors for introducing other functionalities via nucleophilic substitution. nih.gov
Oxidation : Direct oxidation of adamantane can introduce hydroxyl groups, primarily at the bridgehead positions. Reagents like potassium permanganate or ozonation can be used to form 1-hydroxyadamantane. rsc.org
Carboxylation : The Koch-Haaf reaction, using formic acid and a strong acid like sulfuric acid, can introduce a carboxylic acid group at the bridgehead position to form 1-adamantanecarboxylic acid. rsc.org
These functionalization strategies are summarized in the table below.
| Functionalization Strategy | Typical Reagents | Position of Attack | Resulting Functional Group |
| C–H Alkylation | Alkenes, Photoredox/HAT catalyst | Tertiary (Bridgehead) | Alkyl |
| Bromination | Br₂, Lewis Acid | Tertiary (Bridgehead) | Bromo (-Br) |
| Hydroxylation | KMnO₄ or O₃ | Tertiary (Bridgehead) | Hydroxyl (-OH) |
| Carboxylation | HCOOH, H₂SO₄ | Tertiary (Bridgehead) | Carboxyl (-COOH) |
Reactions Involving the Ethyl Linker and its Role in Molecular Flexibility
The ethyl linker connecting the pyrrolidinone and adamantane moieties is a simple saturated alkyl chain.
Chemical Reactivity : The ethyl linker is the most chemically inert part of the molecule. It is composed of strong C-C and C-H sigma bonds and lacks functional groups, making it resistant to most chemical transformations under conditions that would modify the pyrrolidinone or adamantane groups. Its primary susceptibility would be to highly aggressive, non-selective radical reactions at high temperatures, which are not typical in synthetic derivatization.
Role in Molecular Flexibility : The primary role of the ethyl linker is to provide spatial separation and conformational flexibility between the two terminal groups. The free rotation around the C-C single bonds of the ethyl chain allows the adamantane and pyrrolidinone moieties to adopt various relative orientations. This flexibility can be crucial for optimizing interactions with biological targets, allowing the molecule to adopt a favorable conformation for binding. The two-carbon length provides a balance, preventing the molecule from being either too rigid (as a one-carbon linker might be) or overly flexible and entropically disfavored for binding (as a longer chain might be).
Synthesis of Structural Analogues and Homologues of 1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one
The synthesis of analogs can be approached by modifying any of the three core components of the molecule.
Substitution on the Pyrrolidinone Ring : Analogs can be synthesized by introducing substituents at the 3-, 4-, or 5-positions of the pyrrolidinone ring. This is often achieved by starting with a pre-substituted γ-butyrolactone or by using cyclization strategies from appropriately substituted acyclic precursors. For example, 4-propyl-pyrrolidin-2-one is a known intermediate for certain pharmaceuticals and can be synthesized via methods like asymmetric Michael addition.
Ring Size Variation : Homologues with different ring sizes, such as the six-membered piperidin-2-one (δ-valerolactam) or the seven-membered caprolactam, can be synthesized. This is typically achieved by reacting 2-(1-adamantyl)ethanamine with the corresponding lactone (e.g., δ-valerolactone) or ω-halo acid ester followed by cyclization. Ring contraction strategies from larger rings, like piperidines, have also been developed to selectively synthesize pyrrolidin-2-ones.
As detailed in section 5.2, the adamantane cage can be functionalized in numerous ways. Synthesizing analogs with a modified adamantane cage involves reacting the desired substituted adamantyl derivative with the pyrrolidinone precursor.
Synthesis of Substituted Adamantane Precursors : The synthesis of analogs would begin with a functionalized adamantane, for example, 1-hydroxyadamantane or 1-adamantanecarboxylic acid. These precursors can then be converted into a 2-(adamantyl)ethyl halide or amine for subsequent coupling with pyrrolidinone.
Substituent Effects : Introducing substituents on the adamantane cage significantly alters the molecule's properties.
Polar Substituents : Hydroxyl (-OH) or carboxyl (-COOH) groups increase polarity and can act as hydrogen bond donors or acceptors.
Lipophilic Substituents : Alkyl or aryl groups can increase lipophilicity and modulate steric interactions.
The table below provides examples of potential adamantane modifications.
| Adamantane Precursor | Resulting Substituent on Analog | Potential Change in Property |
| 1-Hydroxyadamantane | 3-Hydroxy-1-adamantyl | Increased polarity, H-bonding |
| 1-Adamantanecarboxylic acid | 3-Carboxy-1-adamantyl | Increased polarity, acidic |
| 1-Bromoadamantane | 3-Bromo-1-adamantyl | Increased reactivity for further functionalization |
| 3,5-Dimethyl-1-aminoadamantane | 3,5-Dimethyl-1-adamantyl | Increased lipophilicity |
Chain Length Variation : Homologues with different linker lengths can be synthesized to modulate the distance and flexibility between the two terminal moieties.
One-Carbon Linker (Methyl) : Synthesized from 1-(aminomethyl)adamantane.
Three-Carbon Linker (Propyl) : Synthesized from 1-(3-aminopropyl)adamantane. These syntheses typically involve the reaction of the corresponding 1-(ω-aminoalkyl)adamantane with γ-butyrolactone at high temperatures.
Substitution on the Linker : Introducing substituents on the ethyl chain can restrict conformational flexibility and introduce chirality. For example, a methyl group on the carbon adjacent to the pyrrolidinone nitrogen would create a chiral center. Such analogs could be prepared from a chiral amino-alcohol precursor or through stereoselective reduction of an appropriate enamine.
Exploration of Structure-Reactivity Relationships within the Compound Class
The chemical reactivity of this compound and its analogs is intrinsically linked to the distinct structural contributions of its three primary components: the bulky adamantyl cage, the flexible ethyl linker, and the polar pyrrolidin-2-one ring. The interplay of steric and electronic effects originating from these moieties governs the molecule's behavior in chemical transformations. A systematic exploration of structure-reactivity relationships (SRRs) provides valuable insights into how modifications of each component can modulate the compound's properties and reaction outcomes.
Steric and Electronic Influence of the Adamantyl Group:
The most prominent feature of the 1-adamantyl group is its significant steric bulk. This cagelike hydrocarbon imparts considerable steric hindrance around the nitrogen atom of the pyrrolidinone ring. This steric shielding can significantly influence the rate of reactions involving nucleophilic attack at the nitrogen or adjacent atoms. For instance, in SN2 reactions where the nitrogen atom would act as a nucleophile, the bulky adamantyl group is expected to decrease the reaction rate compared to less hindered N-alkyl pyrrolidinones. lumenlearning.comnih.gov The rigid, three-dimensional structure of the adamantane cage restricts conformational flexibility, which can further impact the transition state energies of reactions. rsc.org
Electronically, the adamantyl group is generally considered to be a weak electron-donating group through inductive effects (+I). reddit.com This electron-donating nature can subtly influence the nucleophilicity of the pyrrolidinone nitrogen. However, the adamantane cage lacks π-orbitals, meaning it cannot participate in resonance effects. reddit.com The primary electronic influence is therefore transmitted through the sigma bonds of the ethyl linker. Substitution on the adamantane cage itself can alter these electronic properties. Introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the adamantane framework can fine-tune the electron density at the nitrogen atom, thereby modulating its reactivity. For example, a halogenated adamantyl group would be expected to decrease the nucleophilicity of the pyrrolidinone nitrogen due to the inductive effect of the halogen. researchgate.net
Table 1: Predicted Influence of Adamantyl Group Modifications on Reactivity
| Modification to Adamantyl Group | Predicted Effect on Nucleophilicity of Pyrrolidinone Nitrogen | Predicted Effect on Reaction Rate (e.g., SN2) | Rationale |
| Unsubstituted Adamantyl | Baseline | Hindered | Significant steric bulk. |
| Introduction of Alkyl Groups (EDGs) | Increase | Likely decreased further | Increased steric hindrance and +I effect. |
| Introduction of Halogens (EWGs) | Decrease | Hindered | -I effect reduces electron density. |
Role of the Ethyl Linker:
The two-carbon ethyl linker provides a degree of separation between the bulky adamantyl group and the reactive centers of the pyrrolidinone ring. The length and flexibility of this linker are crucial in mediating the steric influence of the adamantyl cage.
Shortening the linker to a single methylene group would bring the adamantyl moiety closer to the pyrrolidinone ring, thereby increasing steric hindrance and likely decreasing reaction rates for processes involving the nitrogen or carbonyl group. Conversely, extending the linker would move the adamantyl group further away, diminishing its steric impact and potentially increasing reactivity to a level more comparable to simpler N-alkyl pyrrolidinones. The conformational flexibility of the linker also plays a role, allowing the adamantyl group to adopt various orientations that can either block or expose the reactive sites of the pyrrolidinone.
Reactivity of the Pyrrolidin-2-one Moiety:
The pyrrolidin-2-one ring, a cyclic amide or lactam, possesses two primary sites for chemical reactions: the nitrogen atom and the carbonyl carbon. The nitrogen atom, after deprotonation, can act as a nucleophile in reactions such as N-alkylation. The nucleophilicity of this nitrogen is influenced by the electronic effects of the N-substituent, as discussed above.
The carbonyl group is susceptible to nucleophilic attack, most notably in hydrolysis reactions. The hydrolysis of the lactam ring to form the corresponding γ-aminobutyric acid derivative is a key reaction. The rate of this hydrolysis, whether acid or base-catalyzed, is expected to be influenced by both the steric and electronic properties of the N-substituent. The bulky 1-[2-(1-adamantyl)ethyl] group is anticipated to sterically hinder the approach of nucleophiles (like water or hydroxide ions) to the carbonyl carbon, thereby decreasing the rate of hydrolysis compared to less substituted N-alkyl pyrrolidinones. nih.govnih.govnih.gov
Table 2: Predicted Relative Rates of Hydrolysis for N-Substituted Pyrrolidin-2-ones
| N-Substituent | Predicted Relative Rate of Hydrolysis | Rationale |
| Methyl | Fastest | Minimal steric hindrance. |
| Ethyl | Fast | Slight increase in steric hindrance. |
| Isopropyl | Slower | Increased steric hindrance near the reaction center. |
| tert-Butyl | Slowest | Significant steric hindrance. |
| 1-[2-(1-Adamantyl)ethyl] | Slow | Very high steric bulk from the adamantyl cage. |
Broader Academic and Research Implications
Contribution as a Model Compound in Stereoselective Organic Synthesis
The pyrrolidine (B122466) ring is a cornerstone of modern stereoselective synthesis, frequently serving as a chiral scaffold or organocatalyst. nih.govmdpi.combenthamdirect.comunibo.it The stereogenic centers within the pyrrolidinone core of 1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one make it a viable candidate for exploration as a model compound in the development of new asymmetric methodologies.
While specific applications of this compound as a chiral auxiliary have not been detailed, the principles of asymmetric synthesis suggest its potential. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. whiterose.ac.uk The bulky adamantyl group in a chiral derivative of this compound could exert significant steric influence, potentially leading to high diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, or cycloadditions. The predictable and rigid nature of the adamantyl cage could offer a well-defined steric environment, crucial for effective stereochemical control.
Furthermore, chiral N-substituted pyrrolidinones have been investigated as organocatalysts. nih.govbenthamdirect.comnih.govbenthamdirect.comnih.gov These catalysts often operate by forming chiral enamines or iminium ions, with the substituents on the pyrrolidine ring dictating the facial selectivity of the reaction. The adamantylethyl group, due to its size, could effectively shield one face of a catalytically active intermediate, thereby directing the approach of a reactant and leading to a high enantiomeric excess in the product. The study of such a model system could provide valuable insights into the influence of bulky, non-polar substituents in organocatalyst design.
Insights into the Design of Novel Chemical Scaffolds Incorporating Rigid and Flexible Motifs
The design of novel molecular scaffolds is a central theme in medicinal chemistry and materials science. nih.govresearchgate.net The combination of rigid and flexible elements within a single molecule can lead to compounds with unique binding properties or material characteristics. This compound exemplifies this design principle.
The adamantane (B196018) cage provides a rigid, three-dimensional anchor, while the ethylpyrrolidinone portion offers a degree of conformational flexibility. This juxtaposition is of interest in the design of bioactive molecules. nih.govresearchgate.net The adamantyl group can serve as a lipophilic "anchor" to enhance binding to a biological target, while the more flexible linker and pyrrolidinone ring can adopt various conformations to optimize interactions with the binding site. nih.gov Exploration of derivatives of this compound could lead to the development of new scaffolds for drug discovery, where the adamantane moiety is used to confer favorable pharmacokinetic properties, and the pyrrolidinone is modified to fine-tune biological activity. nih.govmdpi.comnih.gov
Influence of the Adamantyl Moiety on General Molecular Properties in Chemical Design
The adamantyl group is well-known for its profound impact on the physicochemical properties of a molecule. Its incorporation into a chemical structure, as seen in this compound, brings about predictable changes that are highly valuable in chemical design.
Steric Bulk and Rigidity: The adamantyl moiety is exceptionally bulky and rigid. nih.govwikipedia.org This steric hindrance can be strategically employed to influence the reactivity of nearby functional groups, shield a molecule from enzymatic degradation, or control the approach of reactants in a chemical transformation. nih.gov The rigidity of the adamantane cage also reduces the number of accessible conformations of the molecule, which can be advantageous in drug design by minimizing the entropic penalty upon binding to a receptor. researchgate.net
The table below summarizes the key properties imparted by the adamantyl group:
| Property | Influence of the Adamantyl Moiety |
| Steric Bulk | High, provides significant steric hindrance. |
| Rigidity | Highly rigid, reduces conformational flexibility. |
| Lipophilicity | High, significantly increases the non-polar character of the molecule. |
Utility of the Compound and its Derivatives as Chemical Probes in Mechanistic Organic Chemistry
Chemical probes are molecules designed to study biological processes or elucidate reaction mechanisms. While there is no specific literature detailing the use of this compound as a chemical probe, its structure suggests potential applications. For instance, the adamantyl group can serve as a bulky "reporter" group in mechanistic studies. Its distinct NMR signals could be used to monitor the progress of a reaction or to probe the environment of a binding site.
Furthermore, derivatives of this compound could be functionalized with reporter groups (e.g., fluorophores, spin labels) on the adamantane or pyrrolidinone rings. The well-defined and rigid nature of the adamantyl cage could provide a stable platform for such modifications, creating probes where the distance and orientation between the reporter group and another part of the molecule are relatively fixed. Such probes would be valuable for studying intramolecular interactions and conformational changes.
Potential for Exploration in Advanced Materials Science
The incorporation of adamantane into polymers is known to enhance their thermal stability, mechanical strength, and glass transition temperature (Tg). rsc.orgusm.eduresearchgate.netacs.org Adamantane-containing polymers have been explored for applications in high-performance plastics and optical materials. wikipedia.orgrsc.org
A hybrid material incorporating both adamantane and pyrrolidinone moieties, such as a polymer derived from a functionalized this compound monomer, could exhibit a unique combination of properties. The adamantyl groups would be expected to increase the thermal and mechanical stability of the polymer, while the polar pyrrolidinone rings could enhance solubility in certain solvents and provide sites for further functionalization or intermolecular interactions.
The potential for creating novel adamantane-pyrrolidinone hybrid materials is an intriguing area for future research. Such materials could find applications as specialty polymers with tailored thermal and mechanical properties, or as functional materials where the pyrrolidinone unit is used to introduce other chemical functionalities. usm.eduresearchgate.net
Q & A
Q. What are the common synthetic routes for 1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one?
- Methodological Answer : Synthesis typically involves alkylation of pyrrolidin-2-one with a 1-adamantylethyl halide. For example:
React pyrrolidin-2-one with 2-(1-adamantyl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C.
Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations : Use inert atmosphere to avoid side reactions. Monitor progress via TLC or GC-MS (polar column method) .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm adamantyl group integration (e.g., characteristic peaks at δ ~1.6–2.1 ppm for adamantyl protons) and pyrrolidinone carbonyl (δ ~175–180 ppm) .
- X-ray Crystallography : For absolute configuration, grow single crystals in ethanol/water mixtures. Refinement using programs like SHELX yields mean C–C bond lengths (~0.007 Å precision) .
- Elemental Analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/H/N values .
Q. What are the standard protocols for assessing purity in academic settings?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 210–220 nm). Retention time consistency indicates purity .
- Melting Point Analysis : Compare experimental mp (e.g., ~150–160°C) with literature values. Deviations >2°C suggest impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer :
- Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G* basis set) to simulate NMR shifts. Compare with experimental data; deviations >0.5 ppm may indicate tautomerism or solvent effects .
- Dynamic NMR Studies : For fluxional behavior (e.g., hindered rotation of adamantyl group), analyze variable-temperature ¹H NMR spectra .
Q. What strategies optimize yield in multi-step syntheses involving bulky substituents like adamantyl?
- Methodological Answer :
- Protection/Deprotection : Use trityl groups (e.g., (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone ) to shield reactive sites during alkylation.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hours) and improve yield by 15–20% .
- Intermediate Monitoring : Use LC-MS to track byproducts (e.g., over-alkylation) and adjust stoichiometry .
Q. How can researchers address contradictory results in pharmacological assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
